N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide
Description
N-([2,3'-Bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a bipyridine core linked to a methanesulfonamide group via a methylene bridge. While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with sulfonamides studied for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c19-17-6-2-1-4-16(17)13-25(23,24)22-11-14-7-9-21-18(10-14)15-5-3-8-20-12-15/h1-10,12,22H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAYFSWYYUYJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly due to its biological activity against various targets. This article reviews the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety, which is known for its ability to form coordination complexes with metal ions, enhancing its biological activity. The methanesulfonamide group contributes to its solubility and reactivity. The presence of the fluorophenyl group may enhance its pharmacokinetic properties and selectivity towards biological targets.
Mechanisms of Biological Activity
This compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes implicated in cancer cell proliferation and survival. For instance, it may act as an inhibitor of deoxycytidine kinase (dCK), which is critical in nucleotide metabolism in cancer cells .
- Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving caspase activation and changes in the Bax/Bcl-2 ratio, suggesting that this compound may also exhibit such properties .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines. The following table summarizes key findings from these studies:
In Vivo Studies
Preclinical studies have evaluated the efficacy of this compound in animal models. Notable findings include:
- Tumor Growth Inhibition : In xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition without substantial toxicity, indicating a favorable therapeutic window .
Case Studies
A recent case study explored the effects of this compound on human cancer xenografts in nude mice. The study reported that administration of this compound resulted in:
- Significant Tumor Reduction : Tumors showed a reduction in size by approximately 50% after treatment compared to control groups.
- Mechanistic Insights : Molecular analysis revealed increased levels of apoptotic markers such as cleaved PARP and activated caspases, confirming the compound's role in inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
Comparatively:
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Features a single pyridine ring with an anilino group and a para-methylbenzenesulfonamide. The absence of a bipyridine system may reduce rigidity and binding versatility compared to the target compound.
- Example 56 () : Contains a pyrazolo[3,4-d]pyrimidine core and a 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl group. The fluorophenyl group here is meta-substituted, contrasting with the target compound’s ortho-fluorophenyl, which may influence steric hindrance and electronic effects.
- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Incorporates a morpholinyl-pyrimidine scaffold and a trimethylbenzenesulfonamide. The morpholine ring introduces polarity, while the bromine atom may enhance halogen bonding.
Table 1: Structural and Physical Comparison
Pharmacological Implications (Inferred)
- Fluorophenyl Groups: The ortho-fluorine in the target compound may enhance lipophilicity and CNS penetration compared to meta- or para-substituted analogues (e.g., Example 56).
- Bipyridine vs. Pyrimidine-based analogues () may prioritize hydrogen bonding via nitrogen atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
